(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide
Description
The compound (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by an acrylamido linker and a 2-chlorophenyl substituent. Its structure includes a thiophene ring substituted at the 2-position with an acrylamido group and at the 3-position with a carboxamide moiety. The (E)-configuration of the acrylamido group is critical for molecular geometry and biological interactions, as confirmed by X-ray crystallography in related compounds .
Properties
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-4-2-1-3-9(11)5-6-12(18)17-14-10(13(16)19)7-8-20-14/h1-8H,(H2,16,19)(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHRIJDADWTGJQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. These compounds are notable for their diverse biological activities, including potential applications in medicinal chemistry. This article provides a detailed examination of the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves several key steps:
- Formation of the Acrylamide Intermediate : This is achieved by reacting thiophene-3-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
- Chlorination : The introduction of the 2-chlorophenyl group is performed via electrophilic aromatic substitution.
- Final Coupling : The acrylamide intermediate is coupled with thiophene derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and cell cycle arrest at the G1 phase. For instance, studies have reported IC50 values lower than those of standard chemotherapeutics against various cancer cell lines, indicating significant cytotoxicity.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In vitro tests indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Inhibition Zones : The diameter of inhibition zones was measured, showing promising results comparable to established antibiotics.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The compound appears to modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. It was found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial pathogens. Results showed that it inhibited growth effectively, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their functional differences:
Key Observations:
- Substituent Position : The 2-chlorophenyl group in the target compound is shared with LGH00045, but the latter’s triazolo-thiadiazole core shifts its activity toward kinase inhibition, unlike the thiophene-based anti-inflammatory effects seen in others .
- Electron-Withdrawing Groups: The cyano substituent in ’s compound enhances antioxidant activity, while methoxy groups in improve anti-inflammatory potency via radical scavenging .
- Stereochemistry : The (E)-configuration ensures planar alignment of the acrylamido group, optimizing binding to target proteins, as validated in related imine-containing structures .
Anti-Inflammatory Activity:
- The target compound’s thiophene-3-carboxamide scaffold aligns with ’s 1A , which showed 58% edema inhibition at 50 mg/kg in carrageenan-induced rat paw edema models .
- ’s derivative demonstrated 72% inhibition in similar models, attributed to the 4-methylphenylimino group enhancing lipophilicity and membrane penetration .
Antioxidant Activity:
- ’s cyano-substituted analogues exhibited moderate DPPH radical scavenging (IC50: 12–45 µM), outperforming standard ascorbic acid (IC50: 28 µM) .
Kinase Inhibition:
- LGH00045 () highlights the impact of core structure on activity; its triazolo-thiadiazole system enables potent CDC25B phosphatase inhibition, a target distinct from thiophene-based compounds .
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Reagent | Solvent | Catalyst | Yield (%) | Purity Method |
|---|---|---|---|---|
| Succinic anhydride | CH₂Cl₂ | None | 67 | Reverse-phase HPLC |
| Maleic anhydride | CH₂Cl₂ | Piperidine/AcOH | 94 | Methanol recrystallization |
Advanced: How do electronic effects of substituents modulate the compound’s reactivity in nucleophilic additions?
The 2-chlorophenyl group exerts strong electron-withdrawing effects, polarizing the acrylamide double bond and enhancing electrophilicity. This facilitates Michael additions with nucleophiles (e.g., cysteine residues in proteins). Studies on analogous compounds show that substituents like methoxy or cyano groups alter electron density, impacting reaction kinetics and regioselectivity . For instance, the chlorophenyl group in (E)-isomers increases dipole moments (e.g., 5.12 D in C1 vs. 4.89 D in C2), correlating with enhanced bioactivity .
Basic: What spectroscopic techniques confirm the structural identity of this compound?
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 165–175 ppm (carbonyl carbons) validate the acrylamido and carboxamide groups .
- IR Spectroscopy : Absorbances at 1680–1720 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 377.12) ensure molecular weight accuracy .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Strategies include:
- Standardized assays : Use consistent models (e.g., RAW264.7 macrophages for anti-inflammatory studies) .
- Structure-activity relationship (SAR) studies : Compare derivatives like (E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)thiophene-3-carboxamide (IC₅₀ = 12 µM vs. 18 µM in cytotoxicity assays) to identify critical substituents .
- Mechanistic validation : Probe protein binding via X-ray crystallography or SPR to confirm target engagement .
Basic: What intermediates are critical in the synthesis pathway?
Key intermediates include:
- Thiophene-3-carboxylate esters : Synthesized via cyclization of cyanoacetamide derivatives .
- Acrylamide precursors : Formed via Knoevenagel condensation of 2-chlorobenzaldehyde with active methylene compounds (e.g., ethyl 2-cyanoacetamido-thiophene-3-carboxylate) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while CH₂Cl₂ minimizes side reactions .
- Catalyst tuning : Piperidine/acetic acid systems reduce reaction times from 12 hours to 5–6 hours in Knoevenagel condensations .
- Temperature control : Reflux at 80°C improves cyclization efficiency without decomposition .
Basic: How do solubility properties influence experimental design?
The compound’s limited aqueous solubility (logP ≈ 3.2) necessitates DMSO or ethanol as co-solvents in biological assays. For synthetic steps, methanol/water gradients in HPLC achieve optimal separation .
Advanced: What computational methods predict interactions with biological targets?
- Molecular docking : Models using AutoDock Vina show the acrylamide group forms hydrogen bonds with EGFR kinase (binding energy = -9.2 kcal/mol) .
- DFT calculations : Predict dipole moments and charge distribution to explain bioactivity trends .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
